4,5-ジフェニル-1H-イミダゾール-1,2-ジアミン

説明

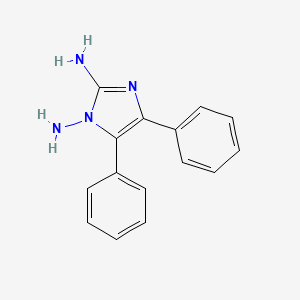

4,5-Diphenyl-1H-imidazole-1,2-diamine is a heterocyclic compound characterized by the presence of an imidazole ring substituted with two phenyl groups at positions 4 and 5, and two amino groups at positions 1 and 2.

科学的研究の応用

4,5-Diphenyl-1H-imidazole-1,2-diamine has a wide range of scientific research applications:

作用機序

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

It is known that imidazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is likely that multiple pathways could be affected .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of deep eutectic solvents such as urea/zinc(II) dichloride to catalyze the reaction of aldehydes with benzyl and excess ammonium acetate .

Industrial Production Methods: While specific industrial production methods for 4,5-diphenyl-1H-imidazole-1,2-diamine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 4,5-Diphenyl-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

類似化合物との比較

4,5-Diphenylimidazole: Lacks the amino groups at positions 1 and 2, resulting in different chemical reactivity and applications.

4,5-Diphenyl-1H-imidazole-1,2,3-triazole:

Uniqueness: 4,5-Diphenyl-1H-imidazole-1,2-diamine is unique due to the presence of both phenyl and amino groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in a wide range of chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial applications .

生物活性

4,5-Diphenyl-1H-imidazole-1,2-diamine is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Imidazole Derivatives

Imidazole derivatives, including 4,5-diphenyl-1H-imidazole-1,2-diamine, are known for their broad spectrum of biological activities. These include:

- Antibacterial

- Antimycobacterial

- Anti-inflammatory

- Antitumor

- Antiviral

- Antioxidant

These compounds exhibit their effects through various biochemical pathways and mechanisms, often involving the formation of hydrogen bonds with biological targets .

The biological activity of 4,5-diphenyl-1H-imidazole-1,2-diamine can be attributed to several mechanisms:

Target Interactions : The compound interacts with specific enzymes and receptors in pathogens and human cells. For example, it has shown potential in inhibiting the SARS-CoV-2 3CLpro enzyme, which is critical for viral replication .

Chemical Reactivity : The amino groups at positions 1 and 2 allow for nucleophilic substitution reactions, enhancing the compound's ability to form stable complexes with metal ions and other substrates.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of 4,5-diphenyl-1H-imidazole-1,2-diamine derivatives against various bacterial strains. A notable study synthesized several analogs and tested their efficacy against both Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Staphylococcus aureus | 4 μg/mL |

| 6c | Staphylococcus aureus | 16 μg/mL |

| 6c | Enterococcus faecalis | 16 μg/mL |

Compound 6d exhibited two-fold potency compared to ciprofloxacin against Staphylococcus aureus .

Antiviral Activity

The antiviral potential of 4,5-diphenyl-1H-imidazole-1,2-diamine has been investigated in the context of COVID-19. Research indicated that several synthesized derivatives demonstrated significant inhibition of the SARS-CoV-2 3CLpro enzyme:

| Compound | IC50 (Wuhan Variant) | IC50 (Delta Variant) |

|---|---|---|

| Compound 9 | 7.7 µM | 7.4 µM |

| Compound 10 | 12.6 µM | 13.8 µM |

These findings suggest that modifications to the phenyl rings can enhance antiviral activity by improving lipophilicity and cell permeability .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of imidazole derivatives:

- Synthesis and Screening : A study synthesized various imidazole derivatives and screened them for antimicrobial activity against common pathogens. The results showed promising antibacterial activities for specific compounds .

- Enzyme Inhibition Studies : Another study focused on the inhibition of SARS-CoV-2's main protease by imidazole derivatives. The results indicated that certain modifications significantly enhanced enzyme inhibition rates .

- Mechanistic Insights : Computational studies have provided insights into how these compounds interact at a molecular level with their targets, supporting experimental findings regarding their biological efficacy .

特性

IUPAC Name |

4,5-diphenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-18-13(11-7-3-1-4-8-11)14(19(15)17)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQOHYIZALVTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358700 | |

| Record name | 4,5-diphenylimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646754 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19933-51-8 | |

| Record name | 4,5-diphenylimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。